3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the oxadiazole class, which consists of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for its antimicrobial, antifungal, and anticancer properties. The compound is classified under the Globally Harmonized System of Classification and Labeling of Chemicals (GHS07), indicating that it may cause skin and eye irritation .
The synthesis of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of pyrrolidine with a nitrile oxide precursor, which can be generated from isopropyl hydrazine and an appropriate nitrile compound. This reaction is generally performed in the presence of a base such as sodium hydroxide or potassium carbonate under controlled conditions.
In laboratory settings, the synthesis can be optimized using microwave-assisted methods, which offer advantages such as reduced reaction times and improved yields. Continuous flow processes may also be employed in industrial production to enhance efficiency and purity, utilizing advanced purification techniques like chromatography .
The molecular structure of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride features a pyrrolidine ring attached to an oxadiazole moiety. The oxadiazole ring consists of alternating nitrogen and oxygen atoms within a five-membered ring structure.
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions typical for oxadiazoles. These include:
These reactions are crucial for modifying the compound's properties to enhance its biological activity or stability .
The mechanism of action for 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride primarily involves its interaction with specific biological targets such as enzymes and proteins. Binding to these targets can alter their activity and function, leading to various biological effects including:
The physical properties of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride include:
The chemical properties include:
Quantitative analyses such as melting point determination and spectral data (NMR, IR) are often used to characterize the compound further .
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:
This compound exemplifies the versatility of oxadiazoles in drug discovery and materials science, highlighting its significance in ongoing research efforts aimed at developing novel therapeutic agents.
The medicinal journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's pioneering synthesis, though therapeutic interest remained limited for nearly 80 years [1]. The 1960s marked a pivotal shift with the clinical introduction of Oxolamine, a 1,2,4-oxadiazole-containing cough suppressant, validating the scaffold's biological relevance [1] [9]. Subsequent decades witnessed accelerated exploration, culminating in FDA-approved drugs like:
A significant milestone was the discovery of naturally occurring 1,2,4-oxadiazoles, such as quisqualic acid (from Quisqualis indica seeds) and phidianidines A/B (isolated from the sea slug Phidiana militaris). Phidianidines demonstrated potent in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and selective agonism at PTP1B and CXCR4 receptors, highlighting the scaffold's privileged status in bioactive molecules [1] [7]. The 21st century saw exponential growth in publications and patents, driven by the oxadiazole's synthetic versatility and adaptable pharmacodynamics. By 2020, scientific attention to 1,2,4-oxadiazole biological applications had doubled compared to 2005 levels, cementing its role in modern drug discovery pipelines [1] [3].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Time Period | Development | Representative Agents |
---|---|---|
1884 | Initial synthesis by Tiemann & Krüger | N/A |
1960s | First therapeutic application | Oxolamine (cough suppressant) |
1980-2000 | Expansion into diverse therapeutic areas | Prenoxdiazine, Butalamine, Fasiplon |
2010-Present | FDA approvals & natural product discovery | Ataluren, Ozanimod, Phidianidines |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing critical limitations of these groups while maintaining target affinity. Key advantages include:
Structure-Activity Relationship (SAR) studies demonstrate that 3,5-disubstitution patterns critically modulate bioactivity:
Table 2: Bioisosteric Applications of 1,2,4-Oxadiazoles in Drug Design
Target Protein/Pathway | Therapeutic Effect | Structural Advantage vs. Amide |
---|---|---|
Acetylcholinesterase (AChE) | Anti-Alzheimer’s | Resistance to hydrolysis by AChE; Enhanced PAS binding via aryl groups |
DNA Gyrase/Topoisomerase IV | Antibacterial | Improved bacterial membrane penetration |
Metabotropic Glutamate Receptors | Neuroregulation | Mimics glutamate conformation; CNS penetration |
Sirtuin 2/HDAC | Anticancer | Chelation of catalytic zinc ions |
Notable examples include Alzheimer’s agents where 1,2,4-oxadiazole derivatives (e.g., compound 2b) exhibit 125-fold higher AChE inhibition (IC₅₀ = 0.00098 µM) than donepezil by simultaneously engaging catalytic anionic site (CAS) and peripheral anionic site (PAS) [6]. In antibacterials, oxadiazole-pyrrolidine hybrids like compound 16 achieve mid-nanomolar DNA gyrase inhibition (IC₅₀ = 120 nM) by mimicking coumarin pharmacophores in novobiocin binding [5].
The fusion of pyrrolidine with 1,2,4-oxadiazole generates 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole – a hybrid scaffold merging advantageous properties of both heterocycles. Key pharmacological enhancements include:
In antibacterial applications, pyrrolidine-oxadiazole hybrids demonstrate exceptional potency against resistant pathogens. Compound 16 (featuring a 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole core linked to a lipophilic aryl group) exhibits MIC values of 24 ng/mL against S. aureus and 62 ng/mL against E. coli, outperforming ciprofloxacin. Mechanistic studies confirm dual inhibition of DNA gyrase (IC₅₀ = 120 nM) and topoisomerase IV, leveraging ionic interactions between the protonated pyrrolidine and conserved Asp/Lys residues in the ATP-binding pocket [5].
Table 3: Molecular Descriptors of 3-(Pyrrolidin-3-yl)-1,2,4-Oxadiazole Hybrids
Molecular Descriptor | Value/Range | Pharmacological Impact |
---|---|---|
logP (Calculated) | 1.8 - 2.7 | Balanced lipophilicity for membrane penetration |
H-Bond Acceptors | 4 - 6 | Solubility enhancement; Target recognition |
H-Bond Donors | 1 - 2 | Solubility enhancement; Ionic interactions |
Polar Surface Area (Ų) | 50 - 65 | Blood-brain barrier permeability potential |
Solubility (pH 7.4) | >100 µM | Oral bioavailability |
The trifluoromethyl pyridine moiety, when appended to this hybrid scaffold (e.g., compound 5v), further amplifies antibacterial efficacy against plant pathogens like Xanthomonas oryzae (EC₅₀ = 19.44 µg/mL) by enhancing electron-withdrawing properties and microbial cell wall penetration [8]. Quantum mechanical calculations reveal the pyrrolidine nitrogen’s charge density (+0.52 e) facilitates salt bridge formation with Asp83 in E. coli gyrase B, explaining the nanomolar inhibition observed in biochemical assays [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: